molecular formula C9H7BrO2 B6210819 4-bromo-7-methoxy-1-benzofuran CAS No. 1258960-00-7

4-bromo-7-methoxy-1-benzofuran

Cat. No.: B6210819
CAS No.: 1258960-00-7
M. Wt: 227.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methoxy-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 7-position on the benzofuran ring

Preparation Methods

The synthesis of 4-bromo-7-methoxy-1-benzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxyacetophenone and 2-methoxyphenol.

    Etherification: The first step involves the etherification of 2-methoxyphenol with 4-bromo-2-hydroxyacetophenone under basic conditions to form an intermediate compound.

    Cyclization: The intermediate compound undergoes dehydrative cyclization to form the benzofuran ring. This step is usually carried out under acidic conditions or using a dehydrating agent.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

4-Bromo-7-methoxy-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group at the 7-position can be oxidized to form a hydroxyl group or other functional groups.

    Reduction Reactions: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

4-Bromo-7-methoxy-1-benzofuran can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

CAS No.

1258960-00-7

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.